3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide is a complex organic compound with the molecular formula C23H18N2O3. This compound is known for its unique structure, which includes a naphthalene ring system and a hydrazide functional group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
The synthesis of 3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide typically involves the reaction of 3-hydroxy-2-naphthoic acid with hydrazine derivatives. One common method includes the condensation reaction between 3-hydroxy-2-naphthoic acid and 2-methoxynaphthaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazide group into amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring positions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of corrosion inhibitors for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and cellular membranes. The hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring system can intercalate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar compounds to 3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide include:
3-hydroxy-N’-[(4-methoxy-1-naphthyl)methylene]-2-naphthohydrazide: This compound has a similar structure but with a different methoxy substitution pattern.
3-hydroxy-N’-[(2-methyl-1H-indol-3-yl)methylene]-2-naphthohydrazide: This compound features an indole ring instead of a naphthalene ring. The uniqueness of 3-hydroxy-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C23H18N2O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O3/c1-28-22-11-10-15-6-4-5-9-18(15)20(22)14-24-25-23(27)19-12-16-7-2-3-8-17(16)13-21(19)26/h2-14,26H,1H3,(H,25,27)/b24-14+ |
InChI Key |
AUOZYQLVIYRHGW-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.